Ritanserin Tartrate

Description

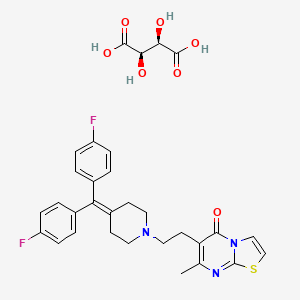

Structure

3D Structure of Parent

Properties

CAS No. |

93076-39-2 |

|---|---|

Molecular Formula |

C31H31F2N3O7S |

Molecular Weight |

627.7 g/mol |

IUPAC Name |

6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C27H25F2N3OS.C4H6O6/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20;5-1(3(7)8)2(6)4(9)10/h2-9,16-17H,10-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

NJKCCYRWKDAVQS-LREBCSMRSA-N |

SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one R 55667 R-55667 R55667 Ritanserin Ritanserin Hydrochloride Ritanserin Tartrate |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions of Ritanserin Tartrate

Serotonin (B10506) Receptor Binding Profile

Ritanserin (B1680649) exhibits a notable binding profile across various serotonin receptor subtypes, demonstrating high affinity and selectivity for certain receptors while showing interactions with others.

Affinity and Selectivity for 5-HT₂A and 5-HT₂C Receptors

Ritanserin is recognized as a selective and potent antagonist of both 5-HT₂A and 5-HT₂C receptors wikipedia.orgcaymanchem.com. Studies have reported high affinity for these subtypes. The Ki value for 5-HT₂A receptors is reported as 0.45 nM, and for 5-HT₂C receptors, it is 0.71 nM wikipedia.org. Another study reported an IC₅₀ of 0.9 nM for 5-HT₂A sites in rat frontal cortex tissue nih.govnih.gov. Ritanserin has been described as being relatively selective for 5-HT₂A over 5-HT₂C receptor subtypes in some experiments dovepress.com. However, it is also noted that ritanserin potently inhibits 5-HT₂C receptors, similar to most other 5-HT₂A receptor antagonists wikipedia.org.

Table 1: Affinity of Ritanserin for 5-HT2A and 5-HT2C Receptors

| Receptor Subtype | Affinity (Ki/IC₅₀) | Reference |

|---|---|---|

| 5-HT2A | 0.45 nM (Ki) | wikipedia.org |

| 5-HT2C | 0.71 nM (Ki) | wikipedia.org |

| 5-HT2A | 0.9 nM (IC₅₀) | nih.govnih.gov |

Interaction with Other 5-HT Receptor Subtypes (e.g., 5-HT₁A, 5-HT₁D, 5-HT₂B, 5-HT₅A, 5-HT₆, 5-HT₇)

Beyond its primary affinity for 5-HT₂A and 5-HT₂C receptors, ritanserin also interacts with other serotonin receptor subtypes. It binds to and antagonizes 5-HT₁D, 5-HT₂B, 5-HT₅A, 5-HT₆, and 5-HT₇ receptors wikipedia.org. The affinity for the 5-HT₁A receptor is reported to be less than 1 μM wikipedia.org. In radioligand binding assays, ritanserin has shown high selectivity for 5-HT₂A over 5-HT₁ receptors, with IC₅₀ values of 0.9 nM and >1000 nM, respectively caymanchem.com. Ritanserin and ketanserin (B1673593) have been shown to discriminate between recombinant human 5-HT₁Dα and 5-HT₁Dβ receptor subtypes focusbiomolecules.com.

Non-Serotonergic Receptor Ligand Profile

Ritanserin also demonstrates interactions with certain non-serotonergic receptors, although typically with lower affinity compared to its interactions with 5-HT₂ receptors.

Interaction with Dopamine (B1211576) Receptors (e.g., D₂, D₁)

Ritanserin has been reported to have relatively low affinity for dopamine D₂ receptors wikipedia.orgcaymanchem.com. An IC₅₀ of 70 nM for dopamine D₂ receptors has been reported dovepress.comnih.gov. The affinity for D₂ receptors is significantly lower (77-fold lower) compared to its affinity for 5-HT₂A receptors wikipedia.orgcaymanchem.com. While ritanserin has shown an affinity for dopamine receptors, studies suggest that a high concentration of ritanserin can facilitate aversive olfactory learning through D₁ receptors in the olfactory bulb nih.gov. It has also been suggested that ritanserin's reported improvement on mood, cognition, and negative symptoms of schizophrenia may be related to an intrinsic dopaminergic effect, potentially involving the blockade of dopamine re-uptake researchgate.net. Ritanserin blocked the dopamine transporter with a Ki of 0.18 +/- 0.06 microM in rat frontal cortex synaptosomes researchgate.net.

Table 2: Affinity of Ritanserin for Dopamine Receptors

| Receptor Subtype | Affinity (IC₅₀/Ki) | Reference |

|---|---|---|

| D₂ | 70 nM (IC₅₀) | dovepress.comnih.gov |

| D₂ | 77-fold lower affinity than 5-HT₂A | wikipedia.orgcaymanchem.com |

| Dopamine Transporter | 0.18 +/- 0.06 μM (Ki) | researchgate.net |

Interaction with Adrenergic Receptors (e.g., α₁, α₂)

Ritanserin exhibits relatively low affinity for adrenergic α₁ and α₂ receptors wikipedia.orgcaymanchem.com. Reported IC₅₀ values are 97 nM for α₁-adrenergic receptors and 150 nM for α₂-adrenergic receptors dovepress.comnih.gov. The affinity for these receptors is considerably lower than for 5-HT₂A receptors (107-fold lower for α₁ and 166-fold lower for α₂) wikipedia.orgcaymanchem.com. Studies have also investigated the interaction between ritanserin and alpha-adrenergic receptor blockade, noting that ritanserin itself did not affect blood pressure but substantially potentiated the blood pressure lowering effect of phentolamine, an alpha-adrenergic receptor blocker nih.gov.

Table 3: Affinity of Ritanserin for Adrenergic Receptors

| Receptor Subtype | Affinity (IC₅₀) | Reference |

|---|---|---|

| α₁-adrenergic | 97 nM | dovepress.comnih.gov |

| α₁-adrenergic | 107-fold lower affinity than 5-HT₂A | wikipedia.orgcaymanchem.com |

| α₂-adrenergic | 150 nM | dovepress.comnih.gov |

| α₂-adrenergic | 166-fold lower affinity than 5-HT₂A | wikipedia.orgcaymanchem.com |

Compound Information

Interaction with Histamine (B1213489) Receptors (e.g., H1)

Research indicates that Ritanserin Tartrate exhibits relatively low affinity for histamine H1 receptors compared to its high affinity for 5-HT2A receptors. caymanchem.commedkoo.comnih.gov In in vitro binding assays, the inhibitory concentration (IC50) values for histamine H1 receptors were reported to be significantly higher than those for 5-HT2A receptors, indicating a much lower potency at H1 sites. caymanchem.commedkoo.comnih.gov For instance, studies have shown IC50 values for histamine H1 sites to be 39-fold higher than for 5-HT2A receptors. caymanchem.com Another source indicates an IC50 of 35 nM for histamine H1 receptors, compared to 0.9 nM for 5-HT2 receptors. medkoo.com Ex vivo studies in guinea pigs similarly showed that histamine H1 receptor sites in the cerebellum became occupied only at dosages 25-fold higher than those that produced occupation of frontal cortical serotonin-S2 sites. nih.gov

Binding Kinetics and Receptor Occupancy Research

Studies on the binding kinetics of ritanserin have revealed distinct profiles for different receptors. Ritanserin dissociates very slowly from serotonin-S2 (5-HT2) sites, with a half-life of 160 minutes in in vitro assays. nih.gov It also dissociates slowly from histamine H1 sites, with a half-life of 77 minutes. nih.gov In contrast, it dissociates rapidly from dopamine D2 sites, with a half-life of 11 minutes. nih.gov The slow dissociation from 5-HT2 sites contributes to its long-acting nature, with studies in rats and guinea pigs showing over 70% occupation of 5-HT2A sites up to 48 hours following subcutaneous administration. caymanchem.comnih.gov The inhibition of [3H]ketanserin binding by ritanserin has been described as partially noncompetitive, with inhibitory potency increasing with drug preincubation, which is attributed to the slow dissociation of ritanserin from 5-HT2 sites. nih.gov

Structural Basis of Receptor Recognition and Ligand Selectivity

Understanding the structural basis of how ritanserin interacts with receptors is crucial for explaining its selectivity profile. Ritanserin is described as a 5-HT2 receptor inverse agonist. nih.govnih.govshanghaitech.edu.cn Crystal structures of the 5-HT2C receptor in complex with different ligands, including ritanserin, have provided insights into the molecular determinants of ligand binding and selectivity among G protein-coupled receptors (GPCRs). nih.govshanghaitech.edu.cnnih.gov These studies investigate the binding poses of ligands like ritanserin to understand their receptor recognition and pharmacological actions. nih.govnih.gov While specific detailed structural interactions of ritanserin with histamine H1 receptors are less extensively documented compared to its interactions with serotonin receptors in the provided search results, the structural studies on 5-HT2 receptors offer a framework for understanding how ligand structure influences binding and selectivity within the broader context of aminergic receptors. nih.govnih.govosti.gov The differences in binding pockets and key residues within related receptor families contribute to the observed selectivity of ligands like ritanserin. osti.govnih.govbiorxiv.org

Molecular and Cellular Mechanisms of Action of Ritanserin Tartrate

G-Protein Coupled Receptor (GPCR) Signaling Modulation

Ritanserin (B1680649) is characterized as a potent antagonist and, notably, an inverse agonist at several serotonin (B10506) receptor subtypes, with high affinity for the 5-HT2A and 5-HT2C receptors wikipedia.orgfishersci.bemedchemexpress.com.

Inverse Agonism Mechanisms at 5-HT2 Receptors

Ritanserin acts as a selective inverse agonist at 5-HT2 receptors, including 5-HT2A and 5-HT2C subtypes nih.govsigmaaldrich.comwikipedia.org. Inverse agonists bind to a receptor and reduce its basal constitutive activity, in contrast to neutral antagonists which merely block agonist binding without affecting basal activity tandfonline.com. Studies have shown that 5-HT2A and 5-HT2C receptors can exhibit constitutive activity researchgate.netdoi.orgnih.gov. Ritanserin's inverse agonism at these receptors means it can suppress this spontaneous activity tandfonline.comresearchgate.net. This property distinguishes it from simple antagonists and is a key aspect of its pharmacological profile at these receptors tandfonline.com. The inverse agonist action of ritanserin at 5-HT2A receptors has been demonstrated to block the interaction of the receptor with constitutively active arrestin variants, suggesting it stabilizes an inactive conformational state of the receptor researchgate.netucdavis.edu.

Gαq-Dependent Inverse Agonism

The 5-HT2A and 5-HT2C receptors are primarily coupled to the Gαq/11 signaling pathway wikipedia.orgnih.govdrugbank.comnih.gov. Activation of these receptors by agonists leads to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govdrugbank.comnih.gov. IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC) researchgate.netdrugbank.com. Ritanserin, as an inverse agonist, interferes with these signaling cascades. Research indicates that ritanserin's inverse agonism at 5-HT2C receptors involves interference with specific microswitch motifs within the receptor structure, which stabilizes the inactive state and leads to Gαq-dependent inverse agonism nih.gov. This mechanism appears crucial for its ability to reduce the constitutive activity associated with Gαq coupling nih.gov. Studies have shown that inverse agonist treatment can lead to increased levels of Gαq/11, suggesting a link between reduced constitutive receptor activity and G protein availability doi.org.

Receptor Desensitization and Internalization Studies

GPCRs undergo desensitization and internalization as mechanisms to regulate signaling upon prolonged agonist exposure d-nb.info. Desensitization often involves phosphorylation of the receptor, followed by binding of arrestin proteins, which uncouples the receptor from G proteins and can facilitate internalization ucdavis.edud-nb.infoplos.org. Receptor internalization typically occurs via clathrin-coated pits, a process that can be dependent on or independent of arrestins depending on the receptor and cell type researchgate.netucdavis.edud-nb.inforeprocell.com. The 5-HT2A receptor is notable as it can undergo internalization and desensitization in an arrestin-independent manner in some cell types researchgate.netucdavis.edu. While agonists typically trigger internalization, antagonists can also induce this process reprocell.com. Ritanserin, as a 5-HT2A receptor inverse agonist, has been shown to reverse the interaction of the receptor with constitutively active arrestin mutants, suggesting an influence on receptor conformation that impacts arrestin binding and potentially internalization processes linked to constitutive activity researchgate.netucdavis.edu. Long-term use of 5-HT2A antagonists has been associated with downregulation of receptor expression, a phenomenon that may involve functional regulation mechanisms like internalization reprocell.com.

Receptor Coupling Mechanisms

Ritanserin's primary interaction is with 5-HT2 receptors, which are coupled to the Gαq/11 protein pathway wikipedia.orgnih.govdrugbank.comnih.gov. This coupling mediates the downstream signaling events involving PLC, IP3, and DAG nih.govdrugbank.comnih.gov. The ability of ritanserin to act as an inverse agonist at these receptors directly impacts their coupling to Gαq, reducing the basal signaling activity mediated by this pathway nih.govdoi.org. While 5-HT2 receptors are primarily linked to Gαq, some GPCRs can couple to multiple G proteins or engage in G protein-independent signaling via arrestins d-nb.infobmbreports.org. Ritanserin's effect on Gαq-dependent inverse agonism highlights its specific impact on this primary coupling mechanism of 5-HT2 receptors nih.gov.

Serotonin-Independent Molecular Targets and Pathways

Beyond its well-established activity at serotonin receptors, research has identified serotonin-independent molecular targets for Ritanserin Tartrate, particularly within the kinase superfamily nih.gov.

Kinase Inhibition Profile

Ritanserin has been discovered to act as an inhibitor of certain kinases nih.gov. Notably, it functions as a potent inhibitor of diacylglycerol kinase alpha (DGKα) wikipedia.orgnih.govinsilico.com. DGKα is an enzyme that phosphorylates diacylglycerol (DAG) to phosphatidic acid (PA), both of which are crucial lipid second messengers involved in various cellular signaling pathways, including those regulating cell survival and proliferation nih.govinsilico.com. Inhibition of DGKα by ritanserin can perturb these pathways nih.govinsilico.com. Studies have shown that ritanserin is a more potent inhibitor of DGKα compared to some other DGK isoforms preprints.org. The IC50 value for ritanserin against DGKα has been reported to be approximately 15 µM preprints.org.

In addition to DGKα, quantitative chemical proteomics studies have identified other kinase targets of ritanserin, including the nonreceptor tyrosine protein kinase feline encephalitis virus-related kinase (FER) nih.gov. FER is also involved in coupling receptor activation with intracellular signaling important for cell survival and proliferation nih.gov. Ritanserin has also shown activity against phosphatidylinositol 4-kinase β, eukaryotic elongation factor 2 kinase, eukaryotic translation initiation factor 2-α kinase 4, and tousled-like kinase 2 nih.gov. Furthermore, ritanserin has been shown to block c-RAF activation, a key component of the MAPK pathway involved in cellular responses to external signals wikipedia.orgnih.gov. This inhibition of c-RAF, but not B-RAF, suggests a selective effect on RAF kinases nih.gov. The kinase inhibition profile of ritanserin indicates its ability to influence cellular signaling through mechanisms distinct from its interactions with serotonin receptors nih.gov.

Kinase Inhibition Data

| Kinase Target | Reported Activity / IC50 | Reference |

| Diacylglycerol kinase alpha (DGKα) | Inhibitor, ~15 µM (IC50) | wikipedia.orgnih.govinsilico.compreprints.org |

| Feline encephalitis virus-related kinase (FER) | Inhibitor | nih.gov |

| Phosphatidylinositol 4-kinase β | Target identified by proteomics | nih.gov |

| Eukaryotic elongation factor 2 kinase | Target identified by proteomics | nih.gov |

| Eukaryotic translation initiation factor 2-α kinase 4 | Target identified by proteomics | nih.gov |

| Tousled-like kinase 2 | Target identified by proteomics | nih.gov |

| c-RAF | Blocks activation | wikipedia.orgnih.gov |

| B-RAF | No significant activity reported | nih.gov |

Feline Encephalitis Virus-Related Kinase (FER) Inhibition

Feline encephalitis virus-related kinase (FER) is another protein kinase targeted by ritanserin nih.govnih.gov. FER, along with FES, constitutes a subgroup of tyrosine kinases involved in various cellular processes, including cell development, survival, migration, and inflammatory mediator release researchgate.net. Chemoproteomic studies have detected potent inhibition of FER in certain cancer cell lines, such as A549 proteomes, following ritanserin treatments nih.gov. FER has been shown to signal downstream of various receptors and is involved in modulating signaling networks researchgate.net.

Interactive Data Table: FER Inhibition by Ritanserin

| Compound | Target Kinase | Observed Effect | Context/Cell Type | Source |

| Ritanserin | FER | Potent Inhibition | A549 proteomes | nih.gov |

| Ritanserin | FER | Inhibitor | General | nih.govnih.gov |

c-RAF Kinase Pathway Modulation

Ritanserin has been found to modulate the c-RAF kinase pathway nih.govwikipedia.orgnih.gov. c-RAF is a serine/threonine-specific protein kinase that is part of the RAS-RAF-MEK-ERK signal transduction cascade, a key pathway involved in regulating cellular responses to external signals and often dysregulated in cancer nih.govresearchgate.netplos.orgwikipedia.org. While ritanserin exhibits polypharmacology in some cancer cell types, studies have shown unexpected specificity for c-RAF in small cell lung cancer (SCLC) proteomes, with negligible activity against other kinases mediating mitogen-activated protein kinase signaling nih.govnih.gov. Research indicates that ritanserin blocks c-RAF activation, but not B-RAF activation, of established oncogenic signaling pathways, suggesting c-RAF as a key target mediating its activity in certain contexts nih.govnih.gov.

Interactive Data Table: c-RAF Kinase Pathway Modulation by Ritanserin

| Compound | Target Kinase/Pathway | Observed Effect | Context/Cell Type | Source |

| Ritanserin | c-RAF | Blocks activation | Live cells | nih.govnih.gov |

| Ritanserin | c-RAF | Selective perturbation | H82 proteomes (SCLC) | nih.gov |

| Ritanserin | c-RAF pathway | Modulation | General | nih.govwikipedia.orgnih.gov |

Effects on MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is a crucial cascade involved in regulating cell proliferation, differentiation, survival, and migration researchgate.netplos.orgmdpi.com. As c-RAF is a component of this pathway, ritanserin's modulation of c-RAF can influence downstream MAPK/ERK signaling nih.govnih.gov. Studies investigating ritanserin's effects on the MAPK pathway have shown that while it selectively perturbs c-RAF in SCLC cells, it shows negligible activity against other MAPK mediators like B-RAF, ERK1, ERK2, MEK1, and MEK2 in these cells nih.gov. This suggests that in SCLC, ritanserin's impact on the MAPK/ERK pathway is primarily mediated through its action on c-RAF nih.govnih.gov.

Influence on Lipid and Protein Signaling Mediators

Ritanserin's activity as an inhibitor of kinases like DGKα and FER highlights its influence on both lipid and protein signaling mediators nih.govnih.gov. DGKα is involved in the metabolism of diacylglycerol, a key lipid second messenger, thus impacting lipid signaling pathways nih.govnih.gov. FER is a protein tyrosine kinase that signals downstream of various receptors, affecting protein signaling networks researchgate.net. Chemoproteomic studies have confirmed that ritanserin targets kinases that are key mediators of lipid (e.g., DGKα, phosphatidylinositol 4-kinase β) and protein (e.g., FER, RAF) signaling nih.govnih.gov.

Impact on Metabolism-Related Kinases (e.g., eukaryotic elongation factor 2 kinase, eukaryotic translation initiation factor 2-α kinase 4)

Ritanserin treatment has been shown to perturb kinases implicated in metabolism, including eukaryotic elongation factor 2 kinase (eEF2K) and eukaryotic translation initiation factor 2-α kinase 4 (EIF2AK4, also known as GCN2) nih.govnih.gov. eEF2K is a kinase that regulates protein synthesis elongation, a highly energy-consuming process, by phosphorylating and inhibiting eukaryotic elongation factor 2 (eEF2) uniprot.orgatlasgeneticsoncology.orgfrontiersin.orgnih.gov. EIF2AK4 is one of four eukaryotic translation initiation factor 2-alpha kinases that inhibit protein synthesis at the initiation level in response to various stress conditions, such as amino acid starvation plos.orguniprot.orgmedlineplus.gov. The perturbation of these kinases by ritanserin suggests an influence on cellular metabolic processes and protein synthesis regulation nih.govnih.gov.

Role in DNA Damage Response Pathways (e.g., tousled-like kinase 2)

Ritanserin has also been linked to influencing DNA damage response (DDR) pathways, with tousled-like kinase 2 (TLK2) identified as a target nih.govnih.gov. The DDR is a complex network of cellular processes that detect, signal, and repair DNA damage to maintain genomic stability merckgroup.combiorxiv.org. TLK2 is a nuclear serine/threonine kinase involved in DNA replication, chromatin assembly, and DNA damage repair atlasgeneticsoncology.orgnih.govbiorxiv.orgembopress.org. Studies have shown that ritanserin treatment can perturb kinases involved in the DNA damage response, including TLK2 nih.govnih.gov. Research on glioblastoma stem cells suggests that ritanserin can attenuate DNA damage response pathway activation nih.gov. TLK2, along with TLK1, plays a role in recovery from DNA damage-induced cell cycle arrest and is involved in restoring chromatin structure biorxiv.orgembopress.org.

Interactive Data Table: Impact on Metabolism and DNA Damage Response Related Kinases

| Compound | Target Kinase/Pathway | Observed Effect | Context/Cell Type | Source |

| Ritanserin | eEF2K | Perturbation | Proteomes | nih.govnih.gov |

| Ritanserin | EIF2AK4 (GCN2) | Perturbation | Proteomes | nih.govnih.gov |

| Ritanserin | DNA damage response | Perturbation of kinases involved in DDR | Proteomes | nih.govnih.gov |

| Ritanserin | TLK2 | Perturbation | Proteomes | nih.govnih.gov |

| Ritanserin | DNA damage response | Attenuated pathway activation | Glioblastoma stem cells | nih.gov |

Modulation of Cellular Processes

This compound has been shown to modulate several key cellular processes, demonstrating activity that suggests potential therapeutic applications, particularly in oncology and certain genetic disorders. Its effects are mediated through interactions with various molecular targets, including kinases and potentially through mechanisms independent of serotonin receptors. nih.gov

Induction of Apoptotic Cell Death Mechanisms (e.g., in lung tumor cells)

Studies have indicated that this compound can induce apoptotic cell death in various cancer cell types, including non–small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells. This effect appears to be mediated through a serotonin-independent mechanism. nih.govnih.gov Chemoproteomic studies have revealed that ritanserin targets a kinase network involved in lipid and protein signaling, metabolism, and DNA damage response, contributing to its ability to kill lung tumor cells. nih.govnih.govresearchgate.net Specifically, in SCLC, ritanserin has shown specificity for c-RAF, blocking its activation and downstream signaling pathways relevant to antitumor activity. nih.govnih.govresearchgate.net

The induction of apoptosis by ritanserin has been observed in a concentration-dependent manner in lung tumor cells. nih.gov For instance, treatment with 25 µM ritanserin resulted in a significant blockade of cell proliferation and activation of apoptosis in tested NSCLC and SCLC cell lines. nih.gov Ritanserin has also been shown to increase apoptosis in human colorectal cancer cell lines (HT29, SW480, and SW742) in a dose-dependent manner. pa2online.org

| Cell Line (Lung Cancer) | Ritanserin Concentration | Effect on Cell Viability (approximate) |

|---|---|---|

| NSCLC (A549, H1650) | 25 µM | >70% blockade |

| SCLC (H82) | 25 µM | >70% blockade |

| Cell Line (Colorectal Cancer) | Ritanserin Concentration Range | Effect on Cell Viability | Effect on Apoptosis |

|---|---|---|---|

| HT29, SW480, SW742 | 3.125 - 100 µM | Reduced (dose-dependent) | Increased (dose-dependent) |

Regulation of Cell Proliferation and Survival Pathways

Beyond inducing apoptosis, this compound influences cell proliferation and survival pathways. Its ability to block cell proliferation has been demonstrated in lung tumor cells. nih.gov Ritanserin acts as an inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme involved in lipid signaling crucial for cell survival and proliferation. nih.govwikipedia.orgnih.gov By inhibiting DGKα and other kinases in related pathways, ritanserin can disrupt regulatory mechanisms that promote cell growth and survival. nih.govresearchgate.net The observed decrease in cell viability in cancer cell lines upon ritanserin treatment is a direct indicator of its impact on proliferation and survival. nih.govpa2online.org

Restoration of Gene Product Expression (e.g., PAX6)

This compound has been shown to influence gene expression, notably the restoration of PAX6 production. In cellular models related to aniridia, a condition linked to heterozygous mutations in the PAX6 gene, ritanserin has demonstrated the ability to rescue PAX6 haploinsufficiency in mutant limbal cells. nih.govnih.govresearchgate.net This restoration of PAX6 expression is suggested to occur through the selective inactivation of the MEK/ERK signaling pathway. nih.govresearchgate.net This indicates a mechanism by which ritanserin can impact the expression of genes critical for development and cellular function.

| Gene Product | Cellular Context | Effect of Ritanserin Treatment | Proposed Mechanism |

|---|---|---|---|

| PAX6 | Mutant Limbal Cells (Aniridia) | Restoration of expression | Inactivation of MEK/ERK pathway |

Cell Migration Studies

Research indicates that this compound can affect cell migration. In studies involving mutant limbal epithelial cells, ritanserin was found to influence cell migration. nih.govresearchgate.net While the precise mechanisms are still being elucidated, this effect on migration, alongside the restoration of PAX6 expression, suggests a potential role for ritanserin in modulating cellular behaviors relevant to tissue development and potentially in inhibiting the spread of certain cell types, such as cancer cells, although the provided sources primarily focus on limbal cells in the context of migration. DGKα inhibition by ritanserin has also been linked to preventing the spread of glioblastoma multiforme (GBM) and pancreatic cancer by modifying DGKα, which promotes the mesenchymal phenotype associated with migration. researchgate.net

Neurotransmitter System Modulation at the Preclinical Level

While the focus has shifted to its serotonin-independent effects in some contexts, this compound was initially characterized by its interactions with neurotransmitter systems, particularly serotonin receptors. nih.govwikipedia.orgncats.io Preclinical studies have provided insights into its modulation of neurotransmitter activity.

Serotonin Activity Regulation (e.g., decrease in certain pathways)

Ritanserin is known as a potent and selective antagonist of serotonin 5-HT₂A and 5-HT₂C receptors. wikipedia.org It also binds to and antagonizes other serotonin receptors, including 5-HT₁D, 5-HT₂B, 5-HT₅A, 5-HT₆, and 5-HT₇ receptors, albeit with varying affinities. wikipedia.org By blocking these receptors, ritanserin can decrease the activity mediated through these serotonergic pathways. This antagonism of 5-HT₂ receptors has been linked to various effects observed in preclinical and early clinical studies, although its clinical use was limited due to safety concerns unrelated to these specific mechanisms. wikipedia.orgncats.ioresearchgate.net

Preclinical studies in rats have shown that ritanserin's antagonism of 5-HT₂ receptors can modulate dopamine (B1211576) and serotonin neurotransmission. researchgate.net These actions appear to involve increased release of dopamine and serotonin rather than significant changes in metabolism. researchgate.net Furthermore, chronic treatment with ritanserin has been shown to lead to the downregulation of serotonin-S2 receptor sites in the rat brain. nih.gov

| Serotonin Receptor Subtype | Ritanserin Affinity (Ki) | Effect |

|---|---|---|

| 5-HT₂A | 0.45 nM | Antagonist |

| 5-HT₂C | 0.71 nM | Antagonist |

| 5-HT₁D | Not specified (binds) | Antagonist |

| 5-HT₂B | Not specified (binds) | Antagonist |

| 5-HT₅A | Not specified (binds) | Antagonist |

| 5-HT₆ | Not specified (binds) | Antagonist |

| 5-HT₇ | Not specified (binds) | Antagonist |

Dopamine System Activation and Re-uptake Modulation (e.g., midbrain dopaminergic cells, frontal cortex)

Ritanserin, primarily known as a 5-HT₂ receptor antagonist, has been shown to influence the dopamine system, particularly in the midbrain and frontal cortex. Studies in rats using single-cell recording techniques have demonstrated that systemic administration of ritanserin can dose-dependently increase both the burst firing and firing rate of midbrain dopamine neurons in the substantia nigra (ZC-SN) and ventral tegmental area (VTA). nih.gov This effect appears to be mediated by the blockade of serotonergic inhibition, as it was prevented by depletion of endogenous 5-HT. nih.gov These findings suggest that 5-HT exerts an inhibitory control over midbrain dopamine cell activity via 5-HT₂ receptors, and ritanserin's antagonism of these receptors disinhibits these neurons, leading to increased firing. nih.gov

Further research indicates that ritanserin, acting as a 5-HT₂A/₂C antagonist, can reverse the inhibition of midbrain dopamine neurons induced by direct dopamine agonists. nih.gov This suggests a potential action of ritanserin on dopamine autoreceptors, possibly blocking them selectively at certain doses, as similar doses reportedly have no significant effect on postsynaptic D₂ receptors in the striatum. nih.gov

In the frontal cortex, ritanserin has been shown to affect dopamine re-uptake and efflux. Studies using rat frontal cortex synaptosomes demonstrated that ritanserin blocked the dopamine transporter with a Ki value of 0.18 ± 0.06 µM, which was comparable to that of cocaine (0.11 ± 0.005 µM). researchgate.netnih.gov This effect was found to be more potent than that of other 5-HT₂ receptor antagonists like ketanserin (B1673593) and risperidone (B510), or D₂ receptor antagonists like haloperidol (B65202) and raclopride. researchgate.netnih.gov Furthermore, ritanserin potently released [³H]-DA from synaptosomes, suggesting an intrinsic dopaminergic effect. researchgate.netnih.gov This action of blocking dopamine re-uptake and increasing cortical dopamine release is hypothesized to contribute to some of its observed effects. researchgate.net

Data on the inhibition of [³H]-DA uptake into rat frontal cortex synaptosomes by various drugs, including ritanserin, is presented in the table below:

| Drug | Ki (µM) |

| Ritanserin | 0.18 ± 0.06 |

| Cocaine | 0.11 ± 0.005 |

| Ketanserin | 0.93 ± 0.045 |

| Haloperidol | 2.07 ± 0.12 |

| Risperidone | 18.01 ± 0.62 |

| Raclopride | 24.01 ± 1.55 |

Data on the efflux of [³H]-DA from rat frontal cortex synaptosomal fraction after 15 minutes of local application at 10 µM is presented in the table below:

| Drug | % of DA Content Remaining |

| Ritanserin | 29.6 ± 1.6 |

| Ketanserin | 46.5 ± 0.9 |

| Haloperidol | 70.4 ± 2.2 |

| Risperidone | 73.9 ± 1.5 |

| Cocaine | No effect |

Theoretical Interconnections with Other Monoamine Systems (e.g., norepinephrine)

Beyond its primary actions on serotonin and its observed effects on dopamine, ritanserin's interaction with 5-HT₂ receptors suggests potential theoretical interconnections with other monoamine systems, such as norepinephrine (B1679862). Research indicates that 5-HT₂ receptor activation can inhibit the electrical activity of noradrenergic neurons in the locus coeruleus. nih.gov This suggests a modulatory role of serotonin on the noradrenergic system via these receptors.

Studies investigating the effect of 5-HT₂/5-HT₁C receptor agonists on noradrenaline release in the rat hippocampus have shown a marked decrease in noradrenaline levels. nih.gov This effect was prevented by pretreatment with ritanserin, indicating that ritanserin, as a 5-HT₂/5-HT₁C receptor antagonist, can counteract this inhibition and potentially influence noradrenaline release. nih.gov While the interaction is primarily described through the lens of serotonin's influence on norepinephrine and ritanserin's blockade of the relevant serotonin receptors, it highlights a theoretical interconnection where ritanserin's actions on the serotonergic system can indirectly impact the noradrenergic system.

The interplay between serotonin and dopamine systems is well-documented, and ritanserin's antagonism of 5-HT₂ receptors is a key factor in its influence on dopamine activity. nih.govnih.govresearchgate.netnih.gov Given the complex interconnectedness of monoamine systems in the brain, including serotonin, dopamine, and norepinephrine, alterations in one system by a pharmacological agent like ritanserin can theoretically have cascading effects on others. The ability of ritanserin to modulate both serotonin and dopamine neurotransmission, as shown by its effects on midbrain dopamine neuron firing and frontal cortex dopamine re-uptake, supports the concept of intricate interconnections between these systems. nih.govresearchgate.netnih.govnih.gov While direct modulation of norepinephrine re-uptake or primary receptors by ritanserin is not as prominently reported as its serotonin and dopamine interactions, its established antagonism of 5-HT₂ receptors provides a basis for indirect influence on noradrenergic activity where 5-HT₂ receptors play a modulatory role. nih.gov

Preclinical Investigations of this compound in Biological Models

Preclinical studies utilizing various in vitro and animal models have provided insights into the potential pharmacological activities of this compound, extending beyond its known serotonin receptor antagonism. These investigations have explored its effects on cellular processes, including viability, proliferation, and specific enzymatic activities, as well as its impact within complex biological systems.

In Vitro Studies on Cellular Models

In vitro research has employed diverse cell lines and isolated tissues to delineate the direct effects of this compound at the cellular level. These studies offer controlled environments to investigate specific mechanisms of action.

Neuronal Cell Line Responses

Studies involving neuronal cell lines have investigated the impact of this compound on neuronal activity and function. For instance, research utilizing single-cell recording techniques in chloral (B1216628) hydrate-anesthetized male rats examined the effect of systemically administered ritanserin on midbrain dopamine (DA) neurons. Ritanserin dose-dependently increased both the burst firing and firing rate of these neurons. This effect was prevented by depleting endogenous 5-HT through pre-treatment with a 5-HT synthesis inhibitor, suggesting that 5-HT exerts an inhibitory control on midbrain DA cell activity mediated by 5-HT2 receptors. The observed stimulatory effect of ritanserin on midbrain DA systems may contribute to some of its reported clinical effects nih.gov.

Another study explored the behavioral effects of centrally administered 5-HT2 compounds using the elevated plus-maze and open-field arena in rats. Microinfusion of ritanserin, a mixed 5-HT2A/2C receptor antagonist, into the basolateral nucleus of the amygdala (BLA) prevented the behavioral effects induced by a 5-HT2C receptor agonist, suggesting the involvement of 5-HT2 receptors in this brain region in modulating anxiety-related behaviors . While these studies were conducted in animals, they provide insights into the potential interactions of ritanserin with neuronal pathways relevant to human conditions.

Tumor Cell Line Responses (e.g., NSCLC, SCLC)

Investigations into the effects of this compound on tumor cell lines, particularly Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC), have revealed potential anti-cancer properties. Ritanserin has been shown to induce apoptotic cell death in NSCLC and SCLC cells through a serotonin-independent mechanism nih.govresearchgate.netnih.gov.

Studies using NSCLC cell models such as H1650 and A549, and the SCLC cell line H82, demonstrated concentration-dependent decreases in cell viability upon exposure to ritanserin. At a concentration of 25 µM, ritanserin blocked over 70% of cell proliferation across the tested NSCLC and SCLC lines. At a lower concentration of 5 µM, ritanserin exhibited enhanced cytotoxicity against SCLC H82 cells compared to NSCLC cells nih.gov. The cell killing effect was observed to be rapid, with significant cell death occurring within 24 hours and near-maximal cytotoxicity within 48 hours at a 25 µM dose nih.gov.

Quantitative chemoproteomics studies have indicated that ritanserin targets a kinase network in lung tumor cells. While exhibiting polypharmacology in NSCLC proteomes, ritanserin showed specificity for c-RAF in the SCLC subtype, with negligible activity against other kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. Ritanserin was shown to block c-RAF activation, suggesting this as a key target for its anticancer activity in SCLC cells nih.govresearchgate.netnih.gov.

The following table summarizes cell viability data from a study on lung cancer cell lines:

| Cell Line | Type | Ritanserin Concentration (µM) | Cell Viability (% of Control) |

| H1650 | NSCLC | 5 | ~85-95 |

| A549 | NSCLC | 5 | ~85-95 |

| H82 | SCLC | 5 | ~50 |

| H1650 | NSCLC | 25 | <30 |

| A549 | NSCLC | 25 | <30 |

| H82 | SCLC | 25 | <30 |

Note: Data is approximate based on graphical representation in the source. nih.gov

Fibroblast Culture Studies (e.g., HMG CoA reductase and LDL receptor activity)

Research using cultured human skin fibroblasts has investigated the effects of compounds structurally related to ritanserin, such as ketanserin tartrate, on cholesterol metabolism. Ketanserin, a compound with alpha 1-adrenergic receptor and 5HT2 serotonergic receptor antagonist effects, was found to decrease HMG CoA reductase activity in a dose-dependent manner in cultured human skin fibroblasts researcher.lifenih.gov. While the provided search results specifically detail ketanserin's effects, they highlight the relevance of fibroblast models for studying the impact of related compounds on cholesterol synthesis pathways. The mechanism appears to involve the induction of LDL receptor activity through the suppression of HMG CoA reductase nih.gov.

Isolated Tissue Responses (e.g., mouse ileum contractions)

Studies on isolated tissue preparations, such as the mouse isolated ileum, have been used to characterize the effects of this compound on smooth muscle contraction mediated by serotonin receptors. In the mouse isolated ileum, 5-hydroxytryptamine (5-HT) induces concentration-dependent contractions nih.govnih.gov. The inclusion of ritanserin at a concentration of 0.1 µM did not significantly affect the concentration-response curve to 5-HT nih.govnih.gov. This suggests that at this concentration, ritanserin, a known 5-HT2 receptor antagonist, does not antagonize the contractile response to 5-HT in this preparation, indicating that the contraction is likely mediated by other serotonin receptor subtypes, such as 5-HT3 receptors, as evidenced by the antagonistic effects of selective 5-HT3 receptor antagonists nih.govnih.gov.

Studies in the rat small intestine, however, showed that ritanserin at a higher concentration of 1.0 µM was able to significantly attenuate both contraction and relaxation responses induced by electrical field stimulation (EFS) across different regions (duodenum, jejunum, mid ileum, and terminal ileum) brieflands.comhud.ac.uk. This suggests that while lower concentrations might not affect certain 5-HT mediated contractions, higher concentrations of ritanserin can influence neurally mediated responses in the intestine.

Animal Model Research

Animal models provide a more complex biological system to evaluate the in vivo effects of this compound, particularly in the context of neuropharmacology.

Neuropharmacological Studies

Neuropharmacological studies in animal models have explored the effects of ritanserin on behavior and neuronal activity. As mentioned earlier, studies in rats have shown that systemic administration of ritanserin increases the firing rate and burst firing of midbrain dopamine neurons, an effect attributed to the blockade of inhibitory serotonergic input mediated by 5-HT2 receptors nih.gov. This finding suggests a potential role for ritanserin in modulating dopaminergic neurotransmission.

Further animal research has investigated the impact of ritanserin on anxiety-related behaviors. Microinfusion of ritanserin into the basolateral amygdala of rats prevented the anxiogenic-like effects induced by a 5-HT2C receptor agonist in the elevated plus-maze model, highlighting the involvement of amygdaloid 5-HT2 receptors in mediating these behaviors . These studies in rodents provide preclinical evidence for the neuropharmacological effects of ritanserin, particularly its interaction with serotonin and dopamine systems, which are implicated in various neurological and psychiatric conditions.

Preclinical Investigations of Ritanserin Tartrate in Biological Models

Animal Model Research

Neuropharmacological Studies

Sleep-Wake Cycle Regulation Mechanisms in Rodents and Felines (e.g., slow wave sleep, NREM, REM, delta activity)

Research in animal models has demonstrated that Ritanserin (B1680649) Tartrate significantly impacts the sleep-wake cycle. In rats, administration of Ritanserin Tartrate has been shown to increase slow-wave activity and non-REM sleep while decreasing REM sleep nih.gov. Specifically, studies in rats have indicated that this compound (0.63 mg/kg and 2.5 mg/kg intraperitoneally) decreases waking and paradoxical sleep (PS), while increasing slow wave sleep capes.gov.brnih.gov. The number of synchronized and paradoxical sleep phases decreased, but their duration increased during the initial hours after administration capes.gov.brnih.gov.

Conversely, studies in cats have reported an opposite effect, with this compound decreasing slow-wave sleep nih.gov. This highlights potential species-specific differences in the response to this compound regarding sleep regulation nih.gov.

The increase in slow-wave sleep observed in rats following 5-HT2 antagonist administration, including this compound, appears to be more predictive of effects seen in humans than the data from cats nih.gov. In young healthy volunteers, this compound has been shown to increase slow wave sleep and delta EEG power spectra, as well as increase REM and total sleep times and self-rated sleep quality researchgate.net.

Electroencephalographic (EEG) Activity Modulation

Preclinical studies have investigated the effects of this compound on electroencephalographic (EEG) activity, particularly in rodents. Spectral analysis of EEG in rats treated with this compound has revealed distinct changes in power density across different frequency bands semmelweis.hu.

This compound (0.3 mg/kg, i.p.), administered at the beginning of the passive phase (light period) in rats, caused an immediate, transient increase in EEG power density in the low-frequency range (0.25–6 Hz), predominantly in the delta activity band semmelweis.hu. This increase in delta activity was accompanied by a decrease in the high-frequency range (27–30 Hz) semmelweis.hu. The increase in delta activity was reported to be almost two times higher after this compound treatment compared to control, with this effect lasting for approximately 6–8 hours post-administration semmelweis.hu.

These findings suggest that this compound modulates EEG activity by increasing slow-wave activity, which is consistent with its observed effects on slow wave sleep researchgate.netsemmelweis.hu.

Neuronal Firing Patterns and Neural Circuitry Effects (e.g., midbrain dopamine (B1211576) neurons)

While direct studies specifically detailing the effects of this compound on neuronal firing patterns of midbrain dopamine neurons were not prominently found in the search results, the compound's interaction with serotonin (B10506) receptors, particularly 5-HT2A and 5-HT2C, is known to influence various neural circuits, including those involving monoaminergic systems.

Ritanserin's potent antagonism of 5-HT2A/2C receptors is central to its pharmacological profile wikipedia.orgnih.gov. These receptors are located in various brain regions and can modulate the activity of different neuronal populations, including dopaminergic neurons. For instance, 5-HT2A receptor activation can influence dopamine release and neuronal firing in certain pathways. Therefore, by blocking these receptors, this compound can indirectly impact the activity of neurons within these circuits.

Neurochemical Analysis of Monoamine Levels (e.g., dopamine efflux, serotonin activity)

Studies have examined the effects of this compound on monoamine levels and activity in the brain, particularly focusing on dopamine and serotonin systems.

In rat frontal cortex synaptosomes, this compound has been shown to block dopamine re-uptake and induce dopamine efflux researchgate.netnih.gov. Ritanserin blocked the dopamine transporter with a Ki of 0.18 ± 0.06 µM, which was reported to be similar to cocaine (0.11 ± 0.005 µM) researchgate.netnih.gov. Furthermore, this compound potently released guidetopharmacology.orgH-DA from synaptosomes, leaving only a fraction of the initial dopamine content after 15 minutes researchgate.netnih.gov. This suggests a potential intrinsic dopaminergic effect of this compound researchgate.netnih.gov.

Regarding serotonin, chronic administration of this compound (2 mg/kg per day) in rats increased serotonin levels in the frontal cortex by 30%, although this increase only reached statistical significance at P < 0.05 nih.gov. Ritanserin also decreased the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) by 22% nih.gov. These findings indicate that this compound can influence serotonin metabolism and levels in certain brain regions.

Additionally, studies investigating the antidepressant-like effects of Hoodia gordonii in mice utilized this compound as a pharmacological tool and found that pretreatment with Ritanserin (a 5-HT2A/2C antagonist) prevented the anti-immobility effect of H. gordonii, suggesting the involvement of 5-HT2A/2C receptors in this behavioral effect scielo.br. This study also reported that H. gordonii increased serotonin levels in the striatum scielo.br. While this study focuses on H. gordonii, the use of this compound highlights its role in probing serotonergic activity in behavioral contexts.

Behavioral Phenotype Modulation in Models of Psychotic Disorders (e.g., MK-801 induced hyperlocomotion)

This compound has been investigated for its ability to modulate behavioral phenotypes in animal models relevant to psychotic disorders, such as models utilizing MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist known to induce schizophrenia-like symptoms, including hyperlocomotion, in rodents researchgate.netnih.govfrontiersin.org.

In a rodent model of hypoglutamatergia induced by MK-801, this compound was found to markedly counteract the inhibitory effect of M100907 (a selective 5-HT2A receptor antagonist) on MK-801-induced hyperlocomotion gu.se. This effect of this compound was suggested to be mediated by antagonism at 5-HT2B/C receptors, as similar, albeit weaker, effects were observed with a selective 5-HT2B/C receptor antagonist gu.se.

However, another study investigating the involvement of dopaminergic, serotonergic, and noradrenergic systems in the behavioral effects of MK-801 in rats reported that this compound, a 5-HT2 receptor antagonist, was ineffective in attenuating MK-801-induced hyperlocomotion and head weaving nih.gov. This contrasts with the effects observed with 5-HT1A receptor ligands, dopamine receptor antagonists, and alpha 1-adrenoceptor antagonists, which did attenuate these behaviors nih.gov.

These findings suggest a complex interaction between this compound, serotonin receptor subtypes, and the mechanisms underlying MK-801-induced behavioral changes in rodent models of psychosis.

Investigational Studies on Cellular Processes in Vivo

Investigational studies on cellular processes in vivo related to this compound's effects were not extensively detailed in the provided search results. However, some insights into cellular-level interactions can be inferred from the neurochemical and receptor binding studies.

The finding that this compound blocks dopamine re-uptake and induces dopamine efflux in rat frontal cortex synaptosomes suggests direct interaction with dopamine transporters on a cellular level in vivo researchgate.netnih.gov. This interaction affects the reuptake and release mechanisms of dopamine from presynaptic terminals.

Furthermore, studies on the effects of this compound on monoamine levels in brain tissue reflect changes in synthesis, metabolism, and possibly storage and release processes at the cellular level nih.gov. The observed increase in serotonin levels and decrease in its metabolite suggest altered serotonin turnover within neurons nih.gov.

While not directly focused on cellular processes in the context of the provided outline, one search result mentioned that this compound, as an inverse agonist of the 5-HT2 family, induced a decrease in osteoclast number in in vitro cultures of wild-type spleen cells pnas.org. This indicates a potential influence of this compound on cellular differentiation or activity in bone-related cells, mediated through 5-HT2 receptors pnas.org. Although this is an in vitro finding, it demonstrates the potential for this compound to impact specific cellular processes.

The broader understanding of this compound's action as a 5-HT2A and 5-HT2C receptor antagonist implies its interaction with these receptors on neuronal and potentially other cell types in vivo, triggering downstream signaling cascades that ultimately lead to the observed physiological and behavioral effects. However, detailed descriptions of these specific cellular processes in vivo were not a primary focus of the provided search results within the scope of the requested outline sections.

Effects on Tissue-Specific Signaling Pathways (e.g., corneal epithelial cells in aniridia models)

Studies investigating the effects of this compound on corneal epithelial cells, particularly in models related to aniridia, have revealed its influence on key signaling pathways. Aniridia is a congenital eye disorder often associated with mutations in the PAX6 gene, leading to aniridia-associated keratopathy (AAK), characterized by progressive corneal opacification nih.govarvojournals.org. Research has explored whether this compound can mitigate the cellular defects observed in aniridia models.

Ritanserin has been shown to affect gene expression in primary aniridia and healthy human limbal stromal cells in vitro. Specifically, it influenced the expression of PAX6 and transforming growth factor β1 (TGF-β1) nih.gov. The compound also appears to impact retinoic acid signaling and the expression of keratocyte characteristic markers in limbal stromal cells and aniridia limbal stromal cells, likely mediated through the ERK pathway nih.gov. These findings suggest that this compound might play a role in corneal stromal wound healing in both healthy and congenital aniridia corneas, presumably by affecting the MAPK/ERK pathway nih.gov.

Further investigations have demonstrated that this compound can rescue the haploinsufficiency of PAX6 in mutant limbal cells nih.gov. It has been observed to restore defective cell migration and the expression of PAX6-target genes in these models nih.gov. The mechanism behind this rescue appears to involve the selective inactivation of the MEK/ERK signaling pathway, which in turn activates PAX6 production nih.gov. While some studies using siRNA-based PAX6 knockdown in primary limbal epithelial cells did not observe a restoration of endogenous PAX6 expression with Ritanserin treatment, the compound's effects on the MAPK/ERK pathway and its potential to influence PAX6 levels in certain aniridia-like cellular contexts have been highlighted nih.govnih.govplos.org.

Other signaling pathways, including Notch1, Wnt/β-catenin, Sonic hedgehog (SHH), and mTOR, are known to be altered in aniridia corneas and are relevant to the pathology of AAK, influencing cell proliferation and differentiation arvojournals.orgd-nb.info. While these pathways provide context for the disease model, the direct effects of this compound on these specific cascades in corneal cells have not been explicitly detailed in the provided information.

The following table summarizes some of the observed effects of this compound on signaling pathways and gene expression in corneal cell models:

| Cell Type / Model | Observed Effect of this compound | Involved Pathway(s) Suggested / Identified | Reference |

| Primary Aniridia Limbal Stromal Cells | Changes in PAX6 and TGF-β1 gene expression; affects retinoic acid signaling and keratocyte markers. | ERK pathway, MAPK/ERK pathway | nih.gov |

| Mutant Limbal Epithelial Cells | Rescues endogenous PAX6; affects cell migration and PAX6-target gene expression. | MAPK/ERK pathway | nih.govnih.gov |

| Aniridia-like Cellular Model | Restores PAX6 production and function. | MEK/ERK signaling pathway (inactivation) | nih.gov |

Receptor Occupancy and Duration of Action in Animal Tissues (e.g., rats, guinea pigs)

This compound is characterized as a potent and specific antagonist primarily targeting serotonin 5-HT2 receptors, with particularly high affinity for the 5-HT2A and 5-HT2C subtypes dovepress.comresearchgate.net. Its affinity for these receptors is significantly higher compared to other receptors, such as histamine (B1213489) H1, dopamine D2, and adrenergic alpha1 and alpha2 receptors dovepress.com. Quantitatively, Ritanserin has demonstrated very high affinity for all three 5-HT2 receptor sites (5-HT2A, 5-HT2B, and 5-HT2C) with a Ki value of 0.30 nM, showing approximately 100-fold greater potency than for dopamine D2, adrenoceptors α1 and α2, and serotonin 5-HT1A receptors researchgate.net.

Preclinical studies in animal models, including rats and guinea pigs, have been conducted to understand the pharmacological profile of this compound. While the provided information indicates that studies involving receptor occupancy in rat and guinea pig brains have been performed, particularly in comparisons with other compounds like risperidone (B510), specific detailed quantitative data on the extent and duration of Ritanserin's receptor occupancy in these tissues are not extensively provided in the available snippets core.ac.ukeur.nl.

Research has explored the effects of Ritanserin in animal models, such as its impact on sleep patterns in rats and cats, which indirectly reflects its activity at central serotonin receptors dovepress.comresearchgate.net. Studies in rat frontal cortex synaptosomes have also investigated Ritanserin's effects on dopamine re-uptake and efflux, showing it can block the dopamine transporter and influence dopamine release, indicating its interaction with dopaminergic systems in rat brain tissue researchgate.net.

Advanced Research Methodologies for Ritanserin Tartrate Studies

Biochemical and Biophysical Techniques

Biochemical and biophysical techniques are crucial for characterizing the direct interactions between Ritanserin (B1680649) Tartrate and its target molecules, particularly receptors and enzymes. These methods offer quantitative data on binding kinetics, affinity, and selectivity, as well as structural information about the complexes formed.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are considered a standard method for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity. giffordbioscience.com These assays involve incubating a radiolabeled ligand with cells or cell membranes containing the receptor of interest. giffordbioscience.comrevvity.com By measuring the binding of the radioligand, researchers can determine parameters such as the dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). giffordbioscience.comrevvity.com

Competitive radioligand binding assays are used to determine the relative affinities (Ki values) of unlabeled test compounds, such as Ritanserin Tartrate, for a receptor site. giffordbioscience.com This is achieved by incubating varying concentrations of the unlabeled compound with a fixed concentration of the radioligand and measuring the inhibition of radioligand binding. giffordbioscience.com The IC50 value, the concentration of the test compound required to inhibit 50% of the radioligand binding, is then determined and can be converted to a Ki value. giffordbioscience.com

Ritanserin has shown high selectivity for the 5-HT2A receptor in radioligand binding assays. For example, it exhibits significantly higher affinity for 5-HT2A receptors compared to 5-HT1 receptors (IC50s = 0.9 nM and >1000 nM, respectively). caymanchem.com Its affinity for other receptors like histamine (B1213489) H1, dopamine (B1211576) D2, α1-adrenergic, and α2-adrenergic receptors is considerably lower (39-, 77-, 107-, and 166-fold lower relative to 5-HT2A, respectively). caymanchem.com Studies have also investigated Ritanserin's affinity across different serotonin (B10506) receptor subtypes using radioligand competition binding assays to understand its selectivity profile. nih.govshanghaitech.edu.cn

Here is a table summarizing some reported binding affinity data for Ritanserin:

| Receptor Type | Affinity (IC50 or Ki) | Reference |

| 5-HT2A | 0.9 nM (IC50) | caymanchem.com |

| 5-HT1 | >1000 nM (IC50) | caymanchem.com |

| Histamine H1 | Lower affinity than 5-HT2A (39-fold) | caymanchem.com |

| Dopamine D2 | Lower affinity than 5-HT2A (77-fold) | caymanchem.com |

| α1-adrenergic | Lower affinity than 5-HT2A (107-fold) | caymanchem.com |

| α2-adrenergic | Lower affinity than 5-HT2A (166-fold) | caymanchem.com |

| 5-HT2C | Ki values in nM (specific values vary) | nih.govshanghaitech.edu.cn |

Quantitative Chemoproteomic Approaches for Target Identification

Quantitative chemoproteomics is a powerful approach used to identify and quantify the cellular targets of small molecules within their native biological environment. evotec.commdpi.com This technique involves using chemical probes, often based on the small molecule of interest, to label proteins that bind to the compound. evotec.commdpi.com Mass spectrometry is then used to identify and quantify the labeled proteins, providing a proteome-wide profile of compound interactions. evotec.commdpi.com

Chemoproteomic approaches can be broadly classified into activity-based protein profiling (ABPP), which focuses on enzymatic activities, and compound-centric chemical proteomics (CCCP), which investigates the molecular mechanisms of specific small molecules. mdpi.com Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are frequently used in quantitative proteomics for target identification, allowing for the comparison of protein abundance or labeling between treated and control samples. mdpi.comnih.gov

Quantitative chemoproteomics has been applied to study Ritanserin's targets, particularly in the context of its unexpected activity as a kinase inhibitor. nih.govnih.gov Studies have revealed that Ritanserin interacts with a network of kinases. nih.govnih.gov For instance, quantitative chemical proteomics identified c-RAF as a specific target of Ritanserin in small cell lung cancer (SCLC) proteomes, with negligible activity against other kinases in the MAPK signaling pathway in this cell type. nih.govnih.gov In non-small cell lung cancer (NSCLC) proteomes, Ritanserin exhibited polypharmacology, interacting with a broader range of kinases involved in various signaling pathways, including lipid and protein signaling, metabolism, and DNA damage response. nih.gov

X-ray Crystallography and Structural Biology (for receptor-ligand complexes)

X-ray crystallography is a fundamental technique in structural biology used to determine the three-dimensional atomic and molecular structure of crystals, including protein-ligand complexes. wikipedia.org By analyzing the diffraction pattern of X-rays passed through a crystal, researchers can generate an electron density map and determine the positions of atoms. wikipedia.org This provides detailed insights into how a ligand binds to its target protein, including the specific residues involved in the interaction and the conformational changes that may occur upon binding. wikipedia.org

While crystallizing membrane proteins, such as many receptors, can be challenging, X-ray crystallography remains a primary method for characterizing the atomic structure of biological molecules and understanding drug-target interactions. wikipedia.org Structural studies of receptors, including serotonin receptors, in complex with ligands like Ritanserin can reveal the structural basis of ligand recognition, receptor selectivity, and the mechanisms underlying different pharmacological actions (e.g., agonism, antagonism, inverse agonism). nih.gov For example, X-ray crystal structures of the 5-HT2C receptor in complex with ligands, including Ritanserin, have provided insights into the structural basis of polypharmacology and the specific interactions that confer ligand selectivity within the 5-HT2 receptor family. nih.govcore.ac.uk Analysis of these structures can highlight key residues in the binding site that are critical for Ritanserin's affinity and selectivity. nih.govshanghaitech.edu.cn

In Vitro Enzyme Activity Assays (e.g., kinase assays)

In vitro enzyme activity assays are biochemical methods used to measure the catalytic activity of enzymes and to assess the effect of compounds, such as this compound, on this activity. For enzymes like kinases, these assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation or substrate depletion.

Given the findings from chemoproteomic studies indicating that Ritanserin can act as a kinase inhibitor, in vitro kinase assays are employed to validate these interactions and determine the potency of Ritanserin against specific kinases. nih.gov These assays can provide quantitative data on the inhibitory constant (Ki) or IC50 value of Ritanserin for a particular enzyme, confirming its ability to modulate enzyme activity directly. For instance, after identifying c-RAF as a potential target through chemoproteomics, in vitro kinase assays could be used to directly measure Ritanserin's inhibitory effect on c-RAF activity. nih.gov While the provided search results mention chemoproteomic identification of kinase targets and cellular assays to assess downstream signaling, specific details of in vitro kinase activity assays for Ritanserin were not extensively detailed in the snippets. However, the principle involves reconstituting the enzyme-substrate reaction in vitro to assess the compound's direct effect.

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are essential for investigating the effects of this compound on living cells, including its impact on cell survival, death pathways, and the expression or activity of specific molecules.

Cell Viability and Apoptosis Assays

Apoptosis assays are specifically designed to detect programmed cell death, a regulated process characterized by distinct morphological and biochemical changes. nuchemsciences.com Assays can target different stages of apoptosis, including early events like the translocation of phosphatidylserine (B164497) to the outer cell membrane (e.g., Annexin V binding) or later events such as caspase activation (e.g., Caspase-Glo assays) and DNA fragmentation (e.g., TUNEL assay). nih.govnuchemsciences.comibbj.org

Studies on this compound have utilized cell viability and apoptosis assays to assess its effects on various cell types, including cancer cells. Ritanserin has been shown to reduce cell viability and induce apoptosis in a dose-dependent manner in colorectal cancer cell lines (HT29, SW480, and SW742), as analyzed by MTT and TUNEL assays. ibbj.org Furthermore, in lung tumor cells (NSCLC and SCLC), Ritanserin treatment led to substantial cell killing and activated apoptosis, as measured by Trypan Blue cell counts and CaspaseGlo 3/7 assays. nih.gov These assays are critical for understanding the cellular consequences of Ritanserin's interactions with its targets.

Here is a table summarizing some findings from cell viability and apoptosis assays:

| Cell Line Type | Assay Method(s) | Observed Effect of Ritanserin Monotherapy | Reference |

| Colorectal Cancer (HT29, SW480, SW742) | MTT, TUNEL | Reduced cell viability, increased apoptosis (dose-dependent) | ibbj.org |

| Lung Tumor (NSCLC, SCLC) | Trypan Blue cell counts, CaspaseGlo 3/7 | Substantial cell killing, activated apoptosis | nih.gov |

| Primary Human Limbal Stromal Cells (LSCs, AN-LSCs) | XTT | No significant change in viability at 1-5 µM | nih.gov |

Gene Expression Analysis (e.g., PAX6 and target genes)

Gene expression analysis is a key methodology used to investigate how this compound affects the transcription of specific genes. Studies have explored the impact of this compound on the expression of genes like PAX6 and its downstream targets. For instance, research has indicated that Ritanserin, a serotonin 2A receptor antagonist, can influence PAX6 production. nih.gov This has been observed in the context of aniridia-like cellular models, where Ritanserin was shown to potentially rescue PAX6 haploinsufficiency and affect the expression of PAX6-target genes. nih.gov While some studies in primary limbal epithelial cells and siRNA-based aniridia cell models did not show significant changes in PAX6 expression with Ritanserin treatment, other research suggests a link between Ritanserin and the restoration of PAX6 production and function. nih.govresearchgate.netresearchgate.net PAX6 is a transcription factor crucial for eye development and corneal homeostasis, regulating genes such as KRT3, KRT12, DSG1, ALDH1A1, ADH7, FABP5, and ABCG2. researchgate.net The differential functions of PAX6 isoforms, PAX6-a and PAX6-b, are also being investigated using single-cell gene expression analysis. researchgate.net

Signal Transduction Pathway Analysis (e.g., assessment of MEK/ERK activation)

Analyzing signal transduction pathways helps to understand the intracellular cascades activated or inhibited by this compound. A prominent pathway studied in relation to Ritanserin is the MEK/ERK signaling pathway. Research suggests that Ritanserin can repress the MEK/ERK signaling pathway. nih.govresearchgate.netresearchgate.net This repression has been linked to the ability of Ritanserin to restore PAX6 production and function in certain cellular models. nih.govresearchgate.netresearchgate.net The MEK/ERK pathway is a crucial cascade involved in regulating cellular responses to external signals, including proliferation, differentiation, apoptosis, and migration. nih.gov It is activated by growth factors and mitogens that trigger receptor tyrosine kinases, leading to the activation of RAS, which in turn activates RAF kinases (A-RAF, B-RAF, and c-RAF). nih.gov Activated RAFs then phosphorylate and activate MEK, which subsequently phosphorylates and activates ERK. nih.govpancreapedia.org Studies have shown that Ritanserin can block c-RAF activation of MEK signaling in live cells, but not B-RAF activation. nih.gov This suggests a selective inhibitory effect of Ritanserin within the RAF/MEK/ERK cascade. Assessment of MEK/ERK activation is typically monitored by measuring the dual phosphorylation of threonine and tyrosine residues in the ERK activation sequence using phosphospecific antibodies, often via Western blot. pancreapedia.org

Cell-Based Functional Assays (e.g., G-protein signaling, β-arrestin recruitment)

Cell-based functional assays are utilized to measure the direct effects of this compound on the activity of its target receptors, particularly G protein-coupled receptors (GPCRs). These assays can assess G-protein signaling and β-arrestin recruitment, two major pathways mediated by GPCRs. elifesciences.orgnih.govnih.gov Ritanserin is known to be a potent antagonist of serotonin 5-HT2A and 5-HT2C receptors, which are GPCRs. wikipedia.org GPCRs can couple to different families of Gα proteins (Gαs/olf, Gαi/o, Gαq/11, and Gα12/13), leading to distinct downstream signaling events. elifesciences.org Following G-protein activation, GPCRs are typically phosphorylated by GPCR kinases, which promotes the recruitment of β-arrestins. elifesciences.orgnih.gov Beta-arrestin binding can lead to the desensitization of G-protein signaling and also initiate G-protein-independent signaling pathways, such as those involving ERK1/2. nih.govnih.gov Cell-based assays, including those utilizing technologies like NanoBiT® PPI, can monitor ligand-induced β-arrestin recruitment in real-time by tagging the GPCR and β-arrestin with complementary subunits that produce luminescence upon interaction. promega.com The Tango GPCR assay system is another platform that measures β-arrestin recruitment upon ligand binding, leading to the activation of a reporter gene. thermofisher.com These assays are crucial for understanding the functional selectivity of ligands, assessing their potency and efficacy in engaging different signaling pathways. escholarship.orgdrugtargetreview.com

In Vivo Preclinical Research Techniques

In vivo studies using animal models are essential for evaluating the effects of this compound in a living system, providing insights into its neuropharmacological effects and potential behavioral impacts.

Electroencephalography (EEG) Recordings in Animal Models

Electroencephalography (EEG) is used in animal models to measure electrical activity in the brain, providing information about sleep-wake cycles, brain states, and the effects of pharmacological agents on neuronal activity. Ritanserin has been studied using EEG in animal models to investigate its effects on sleep patterns. researchgate.net Studies have shown that Ritanserin can influence sleep architecture, including slow-wave sleep duration and the number of NREM-REM sleep cycles in rats. researchgate.net Analysis of EEG frequency bands, such as delta and sigma activity, can provide quantitative data on the time-courses of electrical activity changes induced by Ritanserin. researchgate.net These studies contribute to understanding the impact of Ritanserin on sleep regulation, potentially mediated by its effects on serotonin receptors. researchgate.net

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a technique that allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, enabling the monitoring of neurotransmitter concentrations over time. core.ac.ukfrontiersin.orgjulkari.fi This method is valuable for studying the effects of this compound on neurotransmission. Microdialysis studies have been used to examine the impact of Ritanserin on extracellular concentrations of neurotransmitters like dopamine. nih.govnih.gov For example, research has investigated how Ritanserin pretreatment affects raclopride-induced increases in extracellular dopamine in brain regions such as the medial prefrontal cortex and dorsolateral striatum in rats. nih.gov Microdialysis provides insights into the neurochemical events occurring at nerve terminals and can help to elucidate how Ritanserin modulates neurotransmitter release and reuptake. frontiersin.org

Behavioral Paradigms for Mechanistic Neuropharmacology (e.g., locomotion, anxiety-like behavior)

Behavioral paradigms in animal models are used to assess the effects of this compound on various behaviors, providing insights into its potential therapeutic effects on conditions like anxiety and its influence on motor activity. Commonly used tests include those evaluating locomotion and anxiety-like behavior, such as the open field test and elevated plus maze. preprints.orgnih.govd-nb.info Studies have investigated the effects of Ritanserin on locomotor activity and anxiety-related behaviors in rats. d-nb.infonih.gov For instance, research using the open field test has examined how Ritanserin treatment affects parameters like square crossing (locomotion) and rearing (exploration), as well as indicators of anxiety. d-nb.info The elevated plus maze is another validated model for assessing anxiety in rodents, differentiating between anxiety-related effects (entries into open arms) and locomotor effects (entries into closed arms). nih.gov These behavioral studies, often combined with neurochemical monitoring techniques like microdialysis, help to correlate the pharmacological actions of Ritanserin with observable behavioral changes and understand the underlying neurobiological mechanisms. researchgate.netunivr.itdiscoverx.com

Receptor Occupancy Studies in Animal Brains

Receptor occupancy studies in animal brains are crucial for understanding the in vivo binding characteristics of a compound like this compound. These studies help determine the extent and duration of a compound's binding to specific receptor populations within the brain, providing insights into its potential pharmacological effects. Techniques such as ex vivo binding assays and autoradiography are commonly utilized for this purpose nih.govnih.gov.

Studies using ex vivo binding assays in rats and guinea pigs treated with ritanserin have demonstrated occupation of serotonin-S2 sites at relatively low dosages nih.govmedchemexpress.com. For instance, 50% occupation of serotonin-S2 sites was observed at dosages between 0.08 and 0.1 mg/kg nih.govmedchemexpress.com. Furthermore, these studies indicated that the occupation of these sites was prolonged, with greater than 70% occupation maintained for up to 48 hours after a 2.5 mg/kg dose of ritanserin nih.govmedchemexpress.com.

In contrast, the occupation of other receptor types, such as histamine-H1 receptors in the guinea pig cerebellum, required significantly higher dosages, approximately 25-fold greater than those needed for frontal cortical serotonin-S2 site occupation nih.govmedchemexpress.com. Dopamine-D2 sites in the rat striatum and cortical adrenergic-alpha 1 sites showed only slight occupation (less than 20%) at higher dosages, and this effect was not dose-dependent nih.govmedchemexpress.com. Adrenergic-alpha 2 sites were not occupied at doses up to 160 mg/kg administered subcutaneously nih.govmedchemexpress.com.

Ex vivo autoradiography techniques have also been applied to investigate the occupancy of serotonin 5-HT2, dopamine D2, and alpha 1-adrenergic receptors in rat brain sections after ritanserin administration nih.gov. This method allows for the quantification of receptor occupancy by image analysis of autoradiograms nih.gov. One study using ex vivo autoradiography reported that ritanserin produced 50% occupancy of 5-HT2 receptors at a dose of 0.02 mg/kg subcutaneously nih.gov. At a much higher dose of 40 mg/kg subcutaneously, ritanserin still did not occupy 50% of the D2 and alpha 1 receptors nih.gov. This highlights the selectivity of ritanserin for 5-HT2 receptors in vivo nih.gov.

The slow dissociation rate of ritanserin from serotonin-S2 sites, as observed in in vitro assays (half-life of 160 minutes), is consistent with the prolonged in vivo occupancy seen in animal studies nih.govmedchemexpress.com. This slow dissociation makes it challenging to completely displace ritanserin from these sites with certain radioligands in binding assays nih.govmedchemexpress.com.

These detailed receptor occupancy findings in animal models underscore this compound's potent and long-acting antagonistic effects primarily at serotonin 5-HT2 receptors in the brain, with significantly lower affinity for other aminergic receptors like dopamine D2 and adrenergic alpha 1 and alpha 2 receptors nih.govnih.govmedchemexpress.com.

Summary of Ritanserin Receptor Occupancy in Animal Brains

Theoretical Implications and Future Directions in Ritanserin Tartrate Research

Polypharmacology and its Research Significance